molecular formula C17H21N3O4 B1468189 Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate CAS No. 1353497-26-3

Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Cat. No. B1468189
M. Wt: 331.4 g/mol
InChI Key: XFVMMRXQFRPYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (BIDOHPC) is a novel compound that has recently been synthesized and is being studied for its potential applications in the medical and scientific fields. BIDOHPC is a heterocyclic compound that contains both a benzyl and an isopropyl group, and is composed of both aromatic and aliphatic components. BIDOHPC has a molecular weight of 286.37 g/mol and is soluble in water, methanol, and ethanol.

Scientific Research Applications

Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has been studied for its potential applications in the medical and scientific fields. In particular, it has been studied for its potential use as an anti-inflammatory agent, an anti-oxidant, and as an anticancer agent. Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has also been studied for its potential use as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the regulation of inflammation. Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has also been studied for its potential use as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Mechanism Of Action

The mechanism of action of Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is not yet fully understood. However, it is believed that Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate may act as an inhibitor of COX-2, an enzyme involved in the regulation of inflammation. Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate may also act as an antioxidant, scavenging free radicals and preventing oxidative damage. Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate may also act as an anticancer agent, inhibiting the growth of cancer cells and inducing apoptosis.

Biochemical And Physiological Effects

The biochemical and physiological effects of Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-oxidant effects in animal models. In addition, Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis in cell culture models. Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate may also have neuroprotective effects, as it has been shown to protect neurons from oxidative damage in animal models.

Advantages And Limitations For Lab Experiments

Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has several advantages and limitations for lab experiments. One advantage of Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has been shown to have a wide range of potential applications, including anti-inflammatory, anti-oxidant, and anticancer effects. A limitation of Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is that it is not yet fully understood, and further research is needed to fully understand its mechanism of action and potential applications.

Future Directions

The potential applications of Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate are numerous and varied. Further research is needed to fully understand its mechanism of action and potential applications. Possible future directions for research include: exploring the potential of Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate as an anti-inflammatory and anti-oxidant agent; investigating the potential of Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate as an anticancer agent; studying the potential of Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate as a treatment for neurodegenerative diseases; and exploring the potential of Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate as an inhibitor of COX-2. Additionally, further research is needed to investigate the potential side effects of Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate, as well as its pharmacokinetics and pharmacodynamics.

properties

IUPAC Name

benzyl 1,3-dioxo-2-propan-2-yl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-12(2)20-15(21)14-10-18(8-9-19(14)16(20)22)17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVMMRXQFRPYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2CN(CCN2C1=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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